C 73 is classified under pharmaceuticals, specifically targeting certain biological pathways. The exact source of C 73 remains unspecified in the literature, but it is likely derived from complex organic synthesis methods. This compound may be utilized in research settings to explore its pharmacological properties and therapeutic potential.
The synthesis of C 73 involves several methodologies that are common in pharmaceutical chemistry. One notable approach includes the use of flow chemistry, which allows for continuous processing of chemical reactions. This method can enhance efficiency and yield while minimizing waste.
These steps can be optimized using microreactor technology to improve reaction times and product yields significantly .
C 73 undergoes various chemical reactions that are characteristic of its functional groups. These may include:
Understanding these reactions is vital for optimizing synthesis routes and enhancing yield during production.
While specific physical properties (like melting point or solubility) of C 73 are not detailed in the literature, typical analyses would include:
These properties are crucial for understanding how C 73 can be effectively utilized in pharmaceutical formulations.
C 73 may have several applications within scientific research and development:
The evolution of beta-adrenergic blockers began with Sir James Black's pioneering work in the 1960s, culminating in propranolol's 1964 introduction as the first clinically successful non-selective beta-blocker. While revolutionary for angina management, early agents like propranolol blocked both β₁ (cardiac) and β₂ (pulmonary, vascular) receptors, causing bronchospasm and peripheral vasoconstriction. This limitation drove research toward cardioselective β₁-antagonists that could preferentially inhibit cardiac receptors while sparing β₂-mediated functions [7].
Metoprolol emerged from this quest, patented in 1970 and approved for medical use in 1978 as a potent, competitive antagonist at β₁-adrenergic receptors. Its development capitalized on structure-activity relationship studies showing that substituting large aromatic groups onto the ethanolamine side chain enhanced β₁-selectivity. By the 1980s, metoprolol tartrate (C 73) became a first-line therapy for hypertension and post-myocardial infarction protection, cementing beta-blockers' role in cardiology [7]. Clinical trials like the Gothenburg Metoprolol Trial (1981) and MIAMI Study (1985) provided mortality reduction evidence, shifting treatment paradigms toward long-term beta-blockade in ischemic heart disease.
Table 1: Evolution of Beta-Blocker Generations
Generation | Time Period | Key Agents | Clinical Limitations |
---|---|---|---|
First (Non-selective) | 1960s | Propranolol, Timolol | Bronchoconstriction, Reduced peripheral perfusion |
Second (Cardioselective β₁) | 1970s | Metoprolol, Atenolol | Reduced but not eliminated β₂ effects at high doses |
Third (Vasodilatory) | 1980s-Present | Carvedilol, Nebivolol | Added α-blockade/NO-mediated vasodilation |
C 73 denotes a 7mm white round tablet containing 25 mg metoprolol tartrate, manufactured by Aurobindo Pharma. Its chemical structure is defined as (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, with a molecular weight of 267.36 g/mol and empirical formula C₁₅H₂₅NO₃ [4] [7]. The tartrate salt form enhances water solubility compared to freebase metoprolol, facilitating gastrointestinal absorption. As a racemic mixture, it contains equal proportions of R- and S-enantiomers, though β₁-blockade resides predominantly in the S-enantiomer.
Metoprolol tartrate falls under the cardioselective beta-blocker classification due to its preferential binding to β₁-adrenergic receptors (predominant in myocardium) over β₂-receptors (in bronchial and vascular smooth muscle). This selectivity ratio is approximately 75:1 at therapeutic doses, diminishing at higher concentrations [7]. Its moderate lipophilicity (log P ~2.0) allows:
Table 2: Metoprolol Tartrate (C 73) Chemical Profile
Property | Specification | Pharmacological Significance |
---|---|---|
IUPAC Name | (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | Determines receptor binding conformation |
CAS Number | 56392-17-7 | Unique chemical identifier |
Salt Form | Tartrate (2:1 metoprolol:tartaric acid) | Enhances solubility and stability |
Bioavailability | ~50% (oral) | Reflects first-pass hepatic extraction |
Plasma Protein Binding | 12% | Low binding enables rapid receptor diffusion |
Primary Metabolites | α-hydroxymetoprolol, O-demethylmetoprolol | Inactive metabolites via CYP2D6 |
C 73 (metoprolol tartrate) anchors modern cardiovascular therapy through its multi-faceted mechanisms: competitive inhibition of cardiac β₁-receptors reduces heart rate, contractility, and renin secretion, lowering myocardial oxygen demand while improving diastolic perfusion. These actions underpin its core indications:
Recent cardiovascular pharmacology advances position metoprolol as a comparator for novel agents. Sodium-glucose cotransporter-2 inhibitors (e.g., dapagliflozin) now complement—not replace—beta-blockade in heart failure, while fixed-dose combinations (e.g., statin/ezetimibe) address atherosclerotic risks synergistically with heart rate control [3]. Despite new drug classes, metoprolol retains therapeutic relevance due to:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7